molecular formula C20H30O4 B143391 prostaglandin A2 CAS No. 13345-50-1

prostaglandin A2

Cat. No.: B143391
CAS No.: 13345-50-1
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-FOSBLDSVSA-N
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Description

Prostaglandin A2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow. This compound is known for its unique structure, which includes a cyclopentenone ring, and its ability to induce apoptosis in certain cancer cells .

Mechanism of Action

Target of Action

Prostaglandin A2 (PGA2) primarily targets cyclooxygenase (COX) enzymes . It is known to block the cell cycle progression of NIH 3T3 cells at the G1 and G2/M phase . It also modulates all three aspects of the glutathione-mediated biotransformation system .

Mode of Action

PGA2 interacts with its targets by inhibiting G1 phase cyclin-dependent kinases and downregulating cyclin D1 . This interaction results in changes in the cell cycle, specifically blocking progression at the G1 and G2/M phases .

Biochemical Pathways

PGA2 affects the glutathione-mediated biotransformation system . This system involves the levels of glutathione (GSH), the activity of glutathione S-transferase, and the transport of GSH conjugates . Additionally, prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

It is known that prostaglandins, in general, have relatively short half-lives and act as autocrine or paracrine signaling agents .

Result of Action

The action of PGA2 results in several molecular and cellular effects. It blocks cell cycle progression, leading to changes in cell growth and division . It also modulates the glutathione-mediated biotransformation system, affecting cellular detoxification processes . In addition, prostaglandins play a role in inflammation, pain perception, and uterine contractions .

Action Environment

The action of PGA2 can be influenced by various environmental factors. For instance, the presence and position of double bonds in the hydrocarbon chains of prostaglandins can impact their stability and reactivity . Furthermore, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation .

Biochemical Analysis

Biochemical Properties

Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) . The interaction of this compound with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the inflammatory response and pain perception .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is not stored but is synthesized and released as needed, and rapidly metabolized . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After synthesis, Prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), which is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

It is known that prostaglandins are not stored but are synthesized and released as needed, indicating a dynamic subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A2 typically begins with the hydrolysis of arachidonic acid, which is catalyzed by the enzyme phospholipase A2. This process releases free arachidonate, which is then converted into prostaglandin G2 and subsequently into prostaglandin H2 by the cyclooxygenase enzymes . The final step involves the isomerization of prostaglandin H2 into this compound through specific prostaglandin synthases .

Industrial Production Methods: Industrial production of this compound often involves chemoenzymatic synthesis methods. These methods combine chemical and enzymatic steps to achieve high yields and purity. For example, a common approach includes the use of bromohydrin intermediates, nickel-catalyzed cross-couplings, and Wittig reactions to construct the prostaglandin structure .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups on the prostaglandin molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different biological activities and therapeutic applications .

Scientific Research Applications

Prostaglandin A2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Prostaglandin A2 is unique among prostaglandins due to its cyclopentenone ring structure, which imparts distinct biological activities. Similar compounds include:

Each of these compounds has unique structural features and biological functions, making this compound a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864388
Record name (+)-Prostaglandin A2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13345-50-1
Record name PGA2
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URL https://commonchemistry.cas.org/detail?cas_rn=13345-50-1
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Record name Prostaglandin A2
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Record name (+)-Prostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PROSTAGLANDIN A2
Source FDA Global Substance Registration System (GSRS)
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Record name Prostaglandin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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